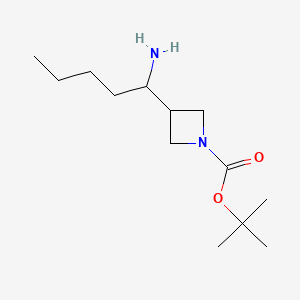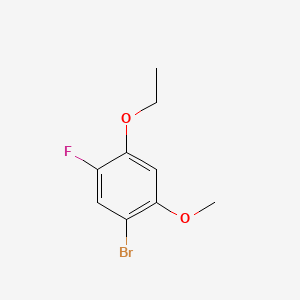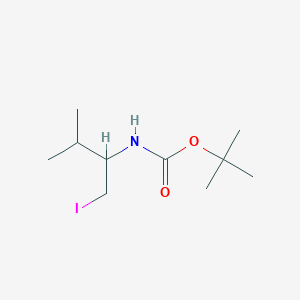
3,3'-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione): is a complex organic compound characterized by its unique structure, which includes two imidazolidine-2-thione groups attached to a 1,3-phenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione) typically involves the condensation of 1,3-phenylenediamine with 2,5-di-tert-butylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the imidazolidine-2-thione groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidine ring, potentially converting it to imidazoline or imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline or imidazole derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as an antioxidant due to the presence of the imidazolidine-2-thione groups, which can scavenge free radicals.
Medicine: The compound’s antioxidant properties also make it a candidate for pharmaceutical research, particularly in the development of drugs aimed at treating oxidative stress-related diseases.
Industry: In the industrial sector, the compound is explored for its use as a stabilizer in polymers and as an additive in lubricants to enhance their performance and longevity.
Mécanisme D'action
The mechanism of action of 3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione) primarily involves its ability to interact with free radicals and reactive oxygen species (ROS). The imidazolidine-2-thione groups can donate electrons to neutralize these reactive species, thereby preventing oxidative damage to cells and materials. This antioxidant activity is mediated through the formation of stable thiyl radicals, which are less reactive and more stable.
Comparaison Avec Des Composés Similaires
- 3,3’-(1,3-Phenylene)bis(2-propenoic acid)
- 1,1’-(1,4-Phenylene)bis(thiourea)
- N,N’-(1,3-Phenylene)dimaleimide
Comparison:
- 3,3’-(1,3-Phenylene)bis(2-propenoic acid): This compound differs in that it contains propenoic acid groups instead of imidazolidine-2-thione groups, leading to different reactivity and applications.
- 1,1’-(1,4-Phenylene)bis(thiourea): While similar in containing thiourea groups, this compound has a different structural arrangement, affecting its chemical properties and uses.
- N,N’-(1,3-Phenylene)dimaleimide: This compound features maleimide groups, which confer distinct reactivity, particularly in polymer chemistry and materials science.
Conclusion
3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione) is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, pharmaceuticals, and chemical processes.
Propriétés
Formule moléculaire |
C40H54N4S2 |
|---|---|
Poids moléculaire |
655.0 g/mol |
Nom IUPAC |
1-(2,5-ditert-butylphenyl)-3-[3-[3-(2,5-ditert-butylphenyl)-2-sulfanylideneimidazolidin-1-yl]phenyl]imidazolidine-2-thione |
InChI |
InChI=1S/C40H54N4S2/c1-37(2,3)27-16-18-31(39(7,8)9)33(24-27)43-22-20-41(35(43)45)29-14-13-15-30(26-29)42-21-23-44(36(42)46)34-25-28(38(4,5)6)17-19-32(34)40(10,11)12/h13-19,24-26H,20-23H2,1-12H3 |
Clé InChI |
ZBQPTXCQIHVOSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2CCN(C2=S)C3=CC(=CC=C3)N4CCN(C4=S)C5=C(C=CC(=C5)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


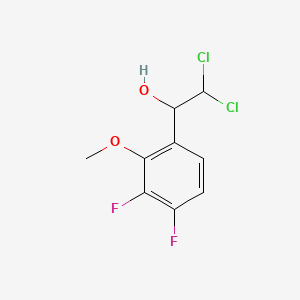
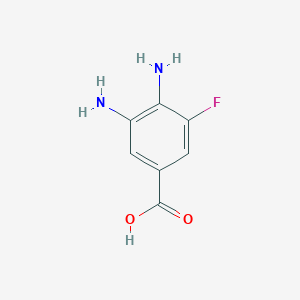


![tert-Butyl 8-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14780029.png)
![2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780032.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)
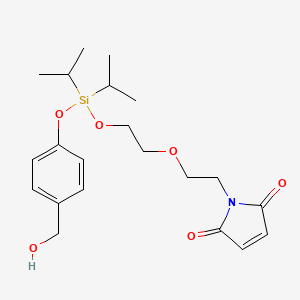
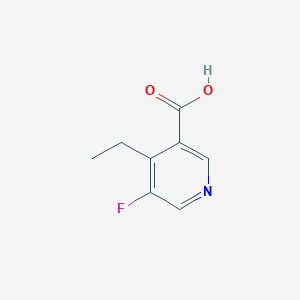

![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)
